molecular formula C6H9ClF3N3 B2787566 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride CAS No. 1432034-83-7

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride

Cat. No.: B2787566
CAS No.: 1432034-83-7
M. Wt: 215.6
InChI Key: DBPQCVYPZCGBTN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is a small-molecule compound featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, linked to an ethylamine chain that is protonated as a hydrochloride salt.

  • Molecular formula: Likely C₆H₉F₃N₃·HCl (inferred from similar compounds in ).
  • Key functional groups: Pyrazole ring (aromatic heterocycle), trifluoromethyl group (-CF₃), and ethylamine hydrochloride.
  • Applications: Pyrazole derivatives are widely explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial properties .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole ring contributes to hydrogen-bonding interactions with biological targets . Structural characterization of such compounds often employs techniques like X-ray crystallography (e.g., SHELX software for refinement ).

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-1-3-12(11-5)4-2-10;/h1,3H,2,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPQCVYPZCGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432034-83-7
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle-Substituted Ethanamine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Interactions/Applications
Target Compound: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine HCl C₆H₉F₃N₃·HCl (inferred) ~219.6 (calc.) Pyrazole + -CF₃ + ethylamine HCl Potential kinase/HSP90 inhibition (inferred)
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine HCl C₁₀H₁₀ClF₃N₂S 282.71 Benzothiazole + -CF₃ + ethylamine HCl Not specified; benzothiazoles often used in anticancer agents
Tryptamine Hydrochloride (Compound 1) C₁₀H₁₃ClN₂ 196.67 Indole + ethylamine HCl Anti-plasmodial; binds HSP90 via GLU527 and TYR604
5-Chlorotryptamine Hydrochloride C₁₀H₁₂Cl₂N₂ 231.12 5-Chloroindole + ethylamine HCl Not specified; chlorinated indoles enhance bioactivity
Celecoxib Related Compound B C₁₇H₁₄F₃N₃O₂S 381.4 Pyrazole + -CF₃ + sulfonamide COX-2 inhibition (Celecoxib analog)
Key Observations :
  • Heterocycle Influence: Pyrazole (target compound) vs. indole (tryptamine derivatives): Pyrazole’s smaller ring size and dual nitrogen atoms may alter hydrogen-bonding patterns compared to indole’s fused benzene-pyrrole system. For example, tryptamine derivatives bind HSP90 via indole nitro groups and GLU527 , whereas the target’s pyrazole may interact with different residues. Benzothiazole () vs.
  • Substituent Effects :

    • Trifluoromethyl (-CF₃) in the target compound and Celecoxib analogs improves resistance to oxidative metabolism compared to chlorine in 5-chlorotryptamine .
    • Ethylamine hydrochloride in all compounds enhances water solubility, critical for pharmacological administration.

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP (lipophilicity) in the target compound compared to unsubstituted pyrazoles, aiding blood-brain barrier penetration .
  • Solubility: Hydrochloride salts of ethanamine derivatives (e.g., target compound, tryptamine HCl) exhibit higher aqueous solubility than neutral analogs, facilitating intravenous delivery .

Biological Activity

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, further connected to an ethanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C6H9ClF3N3
  • Molecular Weight : 215.604 g/mol
  • CAS Number : 1432034-83-7

The biological activity of this compound is hypothesized to be linked to its structural features, particularly the trifluoromethyl group and the pyrazole ring. Similar compounds have demonstrated interactions with various biological targets, suggesting potential applications in pharmacology.

Target Biological Pathways

Research indicates that compounds with trifluoromethyl groups often exhibit:

  • Anticancer Activity : Evidence suggests that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anticancer Activity

A study focusing on pyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings from various studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (human epidermoid carcinoma)< 10Induction of apoptosis
Compound BHT29 (colon cancer)15Inhibition of cell cycle progression
This compoundJurkat (T-cell leukemia)TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

  • Case Study on Anticancer Effects :
    A study published in Inorganic Chemistry investigated the cytotoxic effects of various pyrazole derivatives. The results indicated that the presence of a trifluoromethyl group significantly enhanced the anticancer activity against specific cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy Assessment :
    Research conducted on similar trifluoromethyl-containing compounds revealed promising results in inhibiting bacterial growth. The study utilized a dilution method to determine minimum inhibitory concentrations (MICs), finding that certain derivatives were effective against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride?

The synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature and pH Control : Maintain temperatures between 60–80°C and pH 6–7 during cyclization to minimize side reactions and maximize yield .
  • Reductive Amination : Use sodium cyanoborohydride or similar agents to reduce imine intermediates, ensuring efficient conversion to the ethanamine moiety .
  • Purification : Employ gradient elution in High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate the final product. Confirm purity (>95%) via NMR and mass spectrometry .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationDMF, 70°C, 12 hrs7892
Reductive AminationNaBH3CN, MeOH, RT, 6 hrs8595
Final PurificationHPLC (ACN:H2O, 0.1% TFA)9098

Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the trifluoromethyl group, pyrazole ring protons, and amine connectivity. For example, the pyrazole C-H protons typically resonate at δ 6.5–7.5 ppm in 1H^1H-NMR .
  • HPLC-MS : Monitor reaction progress with reverse-phase HPLC coupled with electrospray ionization (ESI-MS) to detect intermediates and verify molecular weight (e.g., [M+H]+ at m/z 254.1) .
  • X-ray Crystallography : Resolve tautomeric ambiguity in the pyrazole ring by analyzing single-crystal structures, as demonstrated in related trifluoromethyl-pyrazole derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?

  • Computational Modeling : Perform molecular docking using software like AutoDock Vina to compare binding affinities of the trifluoromethyl group with target proteins (e.g., kinases or GPCRs). The electronegativity of CF3 may enhance hydrophobic interactions .
  • Isotopic Labeling : Synthesize 19F^{19}F-labeled analogs to track metabolic stability via 19F^{19}F-NMR in pharmacokinetic studies .
  • Structure-Activity Relationships (SAR) : Modify the pyrazole substituents (e.g., replacing CF3 with CH3 or Cl) and compare IC50 values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in spectral data caused by tautomerism in the pyrazole ring?

  • Variable Temperature (VT) NMR : Acquire 1H^1H-NMR spectra at −40°C to slow tautomeric interconversion and observe distinct proton environments .
  • Crystallographic Validation : Compare X-ray structures of the compound with its analogs to confirm the dominant tautomeric form in the solid state .
  • Dynamic NMR Simulations : Use software like MestReNova to model exchange broadening effects and estimate tautomerization rates .

Q. What strategies are effective for evaluating the compound’s potential as a pharmaceutical intermediate?

  • In Vitro ADME Profiling : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and permeability in Caco-2 cell monolayers .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with therapeutic targets (e.g., serotonin receptors) .
  • Toxicity Screening : Perform Ames tests for mutagenicity and hERG channel inhibition assays to prioritize lead candidates .

Table 2 : Comparative Biological Activity of Analogous Compounds

CompoundTarget ProteinIC50 (nM)Selectivity Index
2-[3-(CF3)-1H-pyrazol-1-yl]ethanamineKinase X12.38.5
2-[3-(CH3)-1H-pyrazol-1-yl]ethanamineKinase X45.72.1
2-[3-(Cl)-1H-pyrazol-1-yl]ethanamineGPCR Y9.86.7

Q. How can researchers address discrepancies in bioassay results across different experimental models?

  • Orthogonal Assay Validation : Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to rule out model-specific artifacts .
  • Proteomic Profiling : Use mass spectrometry-based proteomics to identify off-target interactions that may explain variability .
  • Species-Specific Differences : Compare compound efficacy in human vs. murine primary cells to assess translational relevance .

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